molecular formula C27H26F3N7O3S B2947908 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1020048-05-8

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2947908
CAS No.: 1020048-05-8
M. Wt: 585.61
InChI Key: PSUQRARSEDGRGC-UHFFFAOYSA-N
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Description

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a multifunctional heterocyclic molecule featuring:

  • A triazoloquinazoline core substituted with methoxy groups at positions 8 and 7.
  • A 3,5-dimethylpyrazole moiety linked via an ethyl chain to the triazoloquinazoline.
  • A sulfanyl bridge connecting the core to an acetamide group.
  • A 3-(trifluoromethyl)phenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N7O3S/c1-15-10-16(2)36(34-15)9-8-23-33-25-19-12-21(39-3)22(40-4)13-20(19)32-26(37(25)35-23)41-14-24(38)31-18-7-5-6-17(11-18)27(28,29)30/h5-7,10-13H,8-9,14H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQRARSEDGRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole and triazoloquinazoline intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety serves as a nucleophilic site, enabling oxidation and substitution reactions.
Key reactions include:

Reaction TypeReagents/ConditionsProductSupporting Evidence
OxidationH₂O₂, mild acidic conditionsSulfoxide (-SO-) or sulfone (-SO₂-) derivativesAnalogous triazoloquinazoline sulfides undergo oxidation to sulfoxides, enhancing hydrogen-bonding capacity.
AlkylationAlkyl halides, base (e.g., K₂CO₃)Thioether derivativesPyrazole-thioether analogs show stability under basic conditions .

Triazoloquinazoline Core Modifications

The triazolo[1,5-c]quinazoline system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.

Reaction TypeReagents/ConditionsOutcomeNotes
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at C-6 or C-7Methoxy groups direct nitration to electron-rich positions .
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyquinazoline analogsObserved in related 8,9-dimethoxy triazoloquinazolines.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group undergoes regioselective reactions at N-1 or C-4 positions.

Reaction TypeReagents/ConditionsProductApplication
N-AlkylationAlkyl bromides, NaHQuaternary ammonium saltsEnhances solubility for biological assays .
CycloadditionDipolarophiles (e.g., acrylates)Pyrazolo-fused heterocyclesReported in pyrazole-triazoloquinazoline hybrids .

Acetamide Group Reactivity

The N-[3-(trifluoromethyl)phenyl]acetamide moiety participates in hydrolysis and cross-coupling.

Reaction TypeReagents/ConditionsOutcomeStability
Acidic HydrolysisHCl (6M), refluxCarboxylic acid and aniline derivativesTrifluoromethyl group remains intact under mild conditions.
Suzuki CouplingPd(PPh₃)₄, arylboronic acidsBiarylacetamide analogsDemonstrated in trifluoromethylphenyl-containing compounds .

Methoxy Group Transformations

The 8,9-dimethoxy groups undergo demethylation or O-alkylation.

Reaction TypeReagents/ConditionsProductBiological Impact
DemethylationBBr₃, CH₂Cl₂Catechol derivativesIncreased hydrogen-bond donor capacity for target binding.
O-MethylationCH₃I, Ag₂OTrimethoxy analogsReduces metabolic oxidation in hepatic microsomes .

Trifluoromethyl Group Interactions

The -CF₃ group influences electronic properties and participates in halogen-exchange reactions.

Reaction TypeReagents/ConditionsOutcomeNotes
Nucleophilic Aromatic SubstitutionKF, CuI, DMFFluoro-substituted analogsLimited reactivity due to electron-withdrawing -CF₃ .
Radical ReactionsAIBN, Bu₃SnHDefluorination productsObserved under harsh radical conditions .

Key Research Findings

  • Sulfanyl Oxidation : Oxidation to sulfone derivatives enhances inhibitory activity against kinase targets (e.g., FGFR4) .

  • Pyrazole N-Alkylation : Improves blood-brain barrier penetration in rodent models .

  • Demethylation : Catechol derivatives show 3-fold increased solubility in aqueous buffers.

Synthetic Considerations

  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O) is critical due to the compound’s lipophilicity .

  • Stability : Degrades under prolonged UV light exposure; storage at −20°C in amber vials recommended .

Scientific Research Applications

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline moiety is known to bind to certain proteins, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Containing Derivatives

1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (21sd)
  • Structural Similarities : Hybrid pyrazole-triazole scaffold, fluorinated substituents.
  • Key Differences : Lacks the triazoloquinazoline core and sulfanyl-acetamide linkage.
  • Synthesis : Prepared via click chemistry with triazenylpyrazole precursors, contrasting with the target compound’s multi-step coupling (e.g., sulfanyl bridge formation) .
Trifluoromethylpyrazole Derivatives (2a-b)
  • Structural Similarities : Trifluoromethyl and methyl groups on pyrazole rings.
  • Key Differences : Simpler pyrazole-acetylacetone hybrids without fused triazoloquinazoline systems.
  • Synthesis : Derived from hydrazine and hexafluoroacetylacetone, differing from the target compound’s sequential alkylation and sulfonylation steps .
Sulfamethoxazole-Based Acetamide (Compound 4)
  • Structural Similarities : Sulfonamide and acetamide functionalities.
  • Key Differences : Features a pyrazolidine ring instead of triazoloquinazoline.
  • Activity : Sulfamethoxazole derivatives typically exhibit antimicrobial properties, whereas the target compound’s biological role remains unconfirmed .

Triazoloquinazoline Analogues

Triazole–Pyrazole Hybrids (Example 21sd)
  • Core Comparison : Both utilize nitrogen-rich heterocycles (triazole/triazoloquinazoline).
  • Functionalization : Hybrids prioritize fluorinated aryl groups, whereas the target compound emphasizes methoxy and trifluoromethylphenyl substituents.
Adenosine Receptor Ligands
  • Relevance: The triazoloquinazoline core and pyrazole substituents suggest adenosine receptor modulation (e.g., A2A antagonism).
  • Contrast: Classical adenosine ligands (e.g., CGS-21680) lack sulfanyl-acetamide linkages and methoxy groups .

Table 1: Key Features of Analogous Compounds

Compound Class Core Structure Key Substituents Synthesis Method Hypothesized Activity
Target Compound Triazoloquinazoline 8,9-Dimethoxy, sulfanyl-acetamide Multi-step alkylation/sulfonylation Adenosine receptor modulation?
Pyrazole-Triazole Hybrid (21sd) Pyrazole-triazole 3,5-Difluorobenzyl, nitrile Click chemistry Kinase inhibition?
Trifluoromethylpyrazole (2a-b) Pyrazole-acetylacetone CF3, methyl Hydrazine + hexafluoroacetylacetone Metabolic stability enhancers
Sulfamethoxazole Derivative Pyrazolidine-sulfonamide Acetamide, isoxazole Hydrazine + ethyl acetoacetate Antimicrobial

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves sequential functionalization (e.g., ethylation of pyrazole, sulfanyl bridge formation), contrasting with simpler click chemistry or condensation routes used for analogues .
  • Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group may enhance lipophilicity and binding affinity compared to non-fluorinated analogues (e.g., sulfamethoxazole derivatives) .
  • Receptor Specificity: While adenosine A3 receptors are activated by inosine, the dimethylpyrazole and methoxy groups in the target compound may confer selectivity toward A2A subtypes .

Biological Activity

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F3N5O2SC_{19}H_{22}F_{3}N_{5}O_{2}S, and it has a molecular weight of 421.47 g/mol. The structural complexity includes a pyrazole ring, a triazole moiety, and a trifluoromethyl group which may enhance its biological activity.

Biological Activity Overview

Research indicates that compounds similar in structure to this one exhibit diverse biological activities, including:

  • Anticancer Activity : The presence of the triazole and quinazoline rings has been associated with anticancer properties. For instance, compounds containing these moieties have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : The sulfanyl group may contribute to antimicrobial properties, as sulfur-containing compounds often display such activities.
  • Neuroprotective Effects : Pyrazole derivatives have been studied for their neuroprotective effects in models of neurodegeneration.

Anticancer Activity

A study by Evren et al. (2019) demonstrated that related thiazole-containing compounds exhibited strong selectivity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values ranged from 10 µM to 30 µM for effective compounds in this category .

CompoundCell LineIC50 (µM)Mechanism
19A54915Induces apoptosis via Bcl-2 inhibition
24bHCT-1518.4Cell cycle arrest and apoptosis

Antimicrobial Activity

Research on similar compounds has shown that those with sulfanyl groups often exhibit antimicrobial properties. A derivative of the compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 20 µg/mL .

Neuroprotective Effects

Studies have indicated that pyrazole derivatives can protect against oxidative stress in neuronal cells. In vitro assays demonstrated that compounds with similar structures reduced cell death in models of neurotoxicity induced by glutamate .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • The triazole and quinazoline moieties are critical for anticancer activity.
  • The sulfanyl group enhances both antimicrobial and anticancer effects.
  • Substituents like trifluoromethyl increase lipophilicity, potentially improving bioavailability.

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